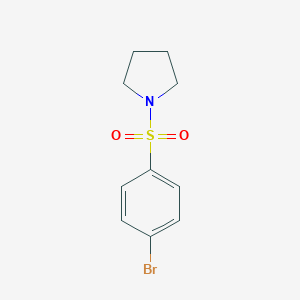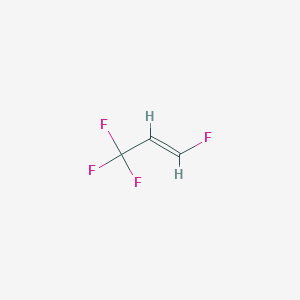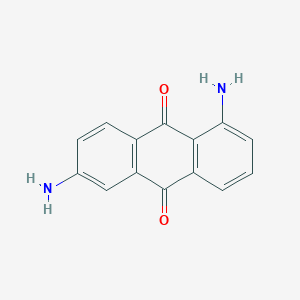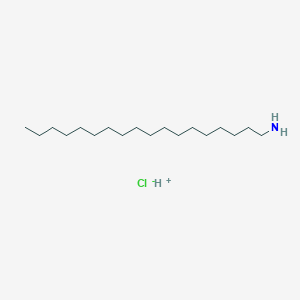
2-Methyl-2-(thiophen-2-yl)malonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(thiophen-2-yl)malonic Acid is an organic compound that belongs to the class of malonic acid derivatives It features a thienyl group attached to the malonic acid backbone, which consists of two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-2-yl)malonic Acid typically involves the malonic ester synthesis. This process begins with the deprotonation of a di-ester of malonic acid using a weak base, forming an enolate. The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a thienyl methyl halide, to form a new carbon-carbon bond. The resulting ester is then hydrolyzed under acidic conditions to yield the carboxylic acid. Finally, decarboxylation occurs upon heating, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(thiophen-2-yl)malonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(thiophen-2-yl)malonic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(thiophen-2-yl)malonic Acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: The parent compound of 2-Methyl-2-(thiophen-2-yl)malonic Acid, featuring two carboxylic acid groups.
Thiazole derivatives: Compounds with a similar thienyl group but different functional groups attached.
Methylmalonic acid: A similar compound with a methyl group instead of a thienyl group.
Uniqueness
This compound is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
126899-44-3 |
|---|---|
Formule moléculaire |
C8H8O4S |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
2-methyl-2-thiophen-2-ylpropanedioic acid |
InChI |
InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12) |
Clé InChI |
ZAKIIHLBNJRPFO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
SMILES canonique |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Synonymes |
Methyl-2-thienylpropanedioic Acid; 2-Methyl-2-(2-thienyl)propanedioic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)





